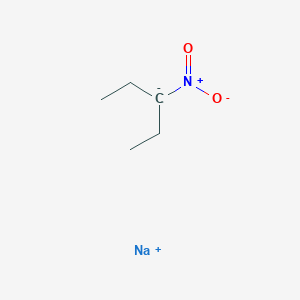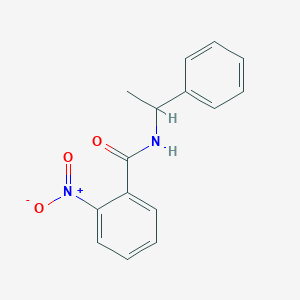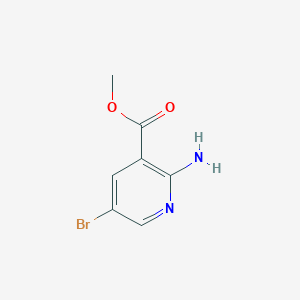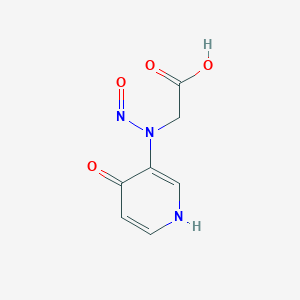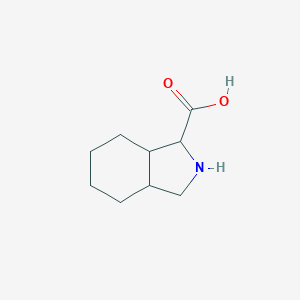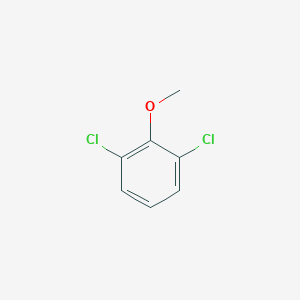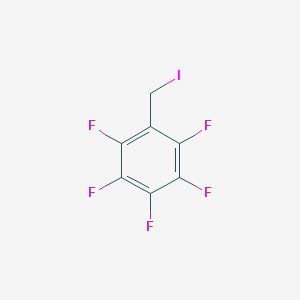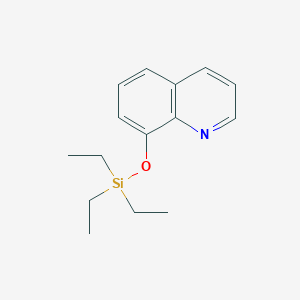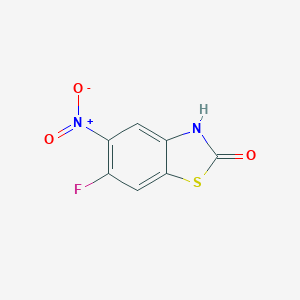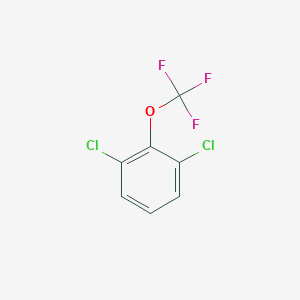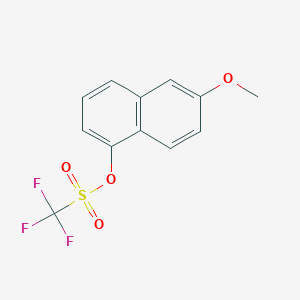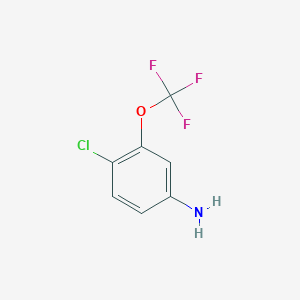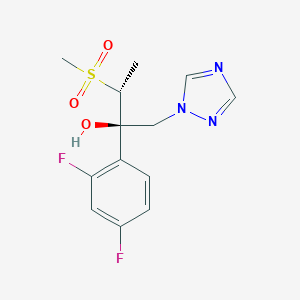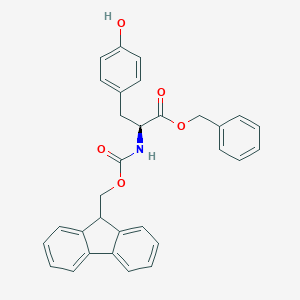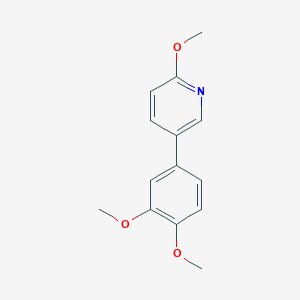
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine, also known as O-Desmethyltramadol (ODT) or M1, is a synthetic opioid analgesic. It is a metabolite of the widely used pain medication tramadol. ODT has been found to be a potent agonist of the μ-opioid receptor and has been the subject of scientific research due to its potential therapeutic uses.
Mecanismo De Acción
ODT exerts its analgesic effects by binding to the μ-opioid receptor in the central nervous system. This binding activates the receptor, which leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Efectos Bioquímicos Y Fisiológicos
ODT has been found to have similar biochemical and physiological effects to other opioids. It can cause respiratory depression, sedation, and euphoria. ODT has also been found to have antitussive effects, which makes it a potential treatment for cough.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODT has several advantages for use in laboratory experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the receptor's function. ODT is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also limitations to the use of ODT in laboratory experiments. Its potency and selectivity for the μ-opioid receptor can make it difficult to study the effects of other opioid receptors. ODT can also have unpredictable effects on different cell types, which can complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on ODT. One area of interest is the development of new pain medications that are based on ODT's structure and mechanism of action. Another area of interest is the study of ODT's effects on different cell types and its potential use in treating other conditions, such as cough and depression.
Conclusion:
In conclusion, 5-(3,4-Dimethoxyphenyl)-2-methoxypyridineramadol (ODT) is a synthetic opioid analgesic that has been the subject of scientific research due to its potential therapeutic uses. It is a potent agonist of the μ-opioid receptor and has been found to have antinociceptive effects. ODT has several advantages for use in laboratory experiments, but there are also limitations to its use. There are several potential future directions for research on ODT, including the development of new pain medications and the study of its effects on different cell types.
Aplicaciones Científicas De Investigación
ODT has been studied extensively for its potential therapeutic uses. It has been found to be a potent analgesic, with a higher affinity for the μ-opioid receptor than tramadol. ODT has also been found to have antinociceptive effects, which makes it a potential treatment for chronic pain.
Propiedades
Número CAS |
146535-81-1 |
|---|---|
Nombre del producto |
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine |
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)-2-methoxypyridine |
InChI |
InChI=1S/C14H15NO3/c1-16-12-6-4-10(8-13(12)17-2)11-5-7-14(18-3)15-9-11/h4-9H,1-3H3 |
Clave InChI |
JYJGKKWMSPEHAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)OC |
Sinónimos |
2-Methoxy-5-(3,4-dimethoxyphenyl)pyridine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

